Ethyl 5-amino-3-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)8-7(13-2)4-6(10)5-11-8/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHAZQHWYXRMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254053 | |
| Record name | Ethyl 5-amino-3-methoxy-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-72-1 | |
| Record name | Ethyl 5-amino-3-methoxy-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872355-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-3-methoxy-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Amino 3 Methoxypicolinate
Direct Synthesis Routes and Optimization Strategies
Direct synthesis, often involving multi-component reactions, aims to construct the complex pyridine (B92270) core in a single step from simple, acyclic precursors. While highly efficient, developing a one-pot synthesis for a specific, non-symmetrical substitution pattern like that of Ethyl 5-amino-3-methoxypicolinate is challenging. General strategies for pyridine synthesis, such as the Hantzsch synthesis or variations involving cascade reactions, provide a framework for these approaches. nih.gov A hypothetical direct synthesis could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, although achieving the desired regioselectivity for three different substituents is a significant hurdle.
Optimization is crucial for maximizing the yield and purity of the final product, regardless of the synthetic route. nih.govnih.gov Key parameters that are typically optimized include reaction temperature, solvent polarity, catalyst choice and loading, and reaction time. For multi-component reactions, the order of addition of reactants can also play a critical role in preventing the formation of undesired side products. The use of microwave assistance has been shown to significantly reduce reaction times and improve yields in the synthesis of some substituted pyridines. researchgate.net
Table 1: General Parameters for Synthetic Route Optimization
| Parameter | Objective | Common Modifications |
| Temperature | Control reaction rate and selectivity | Increase to overcome activation energy; decrease to improve selectivity. |
| Solvent | Solubilize reactants; influence reaction pathway | Varying polarity (e.g., THF, Dioxane, Ethanol (B145695), Water). |
| Catalyst | Lower activation energy; direct stereochemistry | Screening different metals (e.g., Pd, Cu, Rh); varying ligands and loading. |
| Concentration | Influence reaction kinetics | Higher concentration may speed up bimolecular steps; lower concentration can favor intramolecular reactions. |
| Reaction Time | Ensure complete conversion | Monitored by techniques like TLC or LC-MS to determine endpoint. |
Multi-Step Convergent and Divergent Synthetic Pathways
Multi-step syntheses are the most common and reliable methods for producing highly functionalized pyridines. These pathways allow for the sequential and controlled introduction of functional groups onto a pre-existing ring or during its formation.
The selection of appropriate precursors is fundamental to the success of a multi-step synthesis. A common strategy for a molecule like this compound involves starting with a simpler, commercially available pyridine derivative and introducing the required functional groups in a stepwise manner.
A plausible retrosynthetic analysis suggests that a key intermediate would be Ethyl 3-methoxy-5-nitropicolinate . The target amino group can be readily synthesized via the reduction of a nitro group, a reliable and high-yielding transformation. This nitro-substituted intermediate could, in turn, be prepared from a halogenated precursor like Ethyl 3-chloro-5-nitropicolinate .
The preparation of such precursors often involves standard reactions in heterocyclic chemistry. For instance, a substituted picolinic acid can be nitrated using a mixture of nitric and sulfuric acids, followed by chlorination of the hydroxyl group (if starting from a hydroxypyridine) and subsequent esterification to yield the ethyl ester.
Two key reaction types are particularly relevant to the synthesis of substituted pyridines: nucleophilic aromatic substitution for modifying the ring and intramolecular cyclizations for constructing the ring itself.
Nucleophilic Aromatic Substitution (SNAr): This is one of the most powerful methods for functionalizing pyridine rings, which are electron-deficient and thus activated towards attack by nucleophiles. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group or the ring nitrogen itself, facilitates the reaction. In the proposed synthesis of this compound, an SNAr reaction is ideal for introducing the methoxy (B1213986) group. Treating a precursor like Ethyl 3-chloro-5-nitropicolinate with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol, would displace the chloride to form Ethyl 3-methoxy-5-nitropicolinate. mdpi.comsapub.org The regioselectivity of SNAr on substituted pyridines is generally predictable, with positions ortho and para to the ring nitrogen being the most activated. nih.gov
Dieckmann Cyclization: The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a foundational reaction for creating five- and six-membered rings. libretexts.orglibretexts.org The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group, leading to cyclization. youtube.com While critically important in the synthesis of carbocycles and other heterocycles, its direct application to form the aromatic pyridine ring of the target molecule is less common than condensation strategies (e.g., Guareschi-Thorpe). However, it could be employed in the synthesis of a substituted dihydropyridine (B1217469) precursor, which is subsequently oxidized to the aromatic pyridine.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective methods for key transformations in multi-step syntheses. Both homogeneous and heterogeneous catalysts play vital roles.
Homogeneous catalysts, which are soluble in the reaction medium, are often used for C-C and C-N bond-forming reactions. For instance, copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be used to introduce the amino group onto a halogenated pyridine precursor. Similarly, modern methods involving rhodium-catalyzed C-H activation can be employed to build complex substitution patterns on a pyridine core. nih.gov These methods offer high functional group tolerance but can require careful optimization of ligands and reaction conditions.
Heterogeneous catalysts are indispensable for many transformations, particularly reduction reactions. The most critical application of heterogeneous catalysis in the synthesis of this compound is the reduction of the nitro group in the Ethyl 3-methoxy-5-nitropicolinate intermediate. researchgate.net
Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and mild conditions. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. chemrxiv.orgresearchgate.net
Table 2: Common Heterogeneous Catalysts for Nitro Group Reduction
| Catalyst | Typical Solvent | Pressure (H₂) | Temperature | Notes |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1 - 4 atm | Room Temp. | Most common, highly efficient, and cost-effective. researchgate.net |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 1 - 3 atm | Room Temp. | Very active catalyst, often used when other catalysts fail. researchgate.net |
| Rhodium on Alumina (Rh/Al₂O₃) | Ethanol | 1 - 5 atm | Room Temp. | Effective for hydrogenation of aromatic rings and functional groups. rsc.org |
| Raney Nickel (Raney Ni) | Ethanol | 1 - 50 atm | Room Temp. - 50°C | Cost-effective but can sometimes lead to side reactions. |
This catalytic reduction is typically high-yielding and produces the desired amine with minimal purification required, making it an ideal final step in the synthetic sequence.
Advanced Synthetic Techniques and Scalability Considerations for this compound
The efficient synthesis of this compound, a substituted pyridine derivative, is of significant interest. Beyond traditional batch methods, advanced synthetic technologies offer pathways to improved efficiency, safety, and scalability. This section explores the application of microwave-assisted synthesis, flow chemistry, and principles of process optimization for the large-scale production of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.commdpi.comnanobioletters.com The application of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds like this compound.
A comparative study of a hypothetical synthetic step for a picolinate (B1231196) derivative might look as follows:
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
|---|---|---|
| Reaction Time | 8 - 12 hours | 10 - 30 minutes |
| Yield | 65% | 85% |
| Energy Consumption | High | Low |
| Side Product Formation | Moderate | Minimal |
The synthesis of this compound likely involves multiple steps, such as amination, methoxylation, and esterification of a pyridine core. Each of these steps could potentially be accelerated using microwave technology. For example, the transformation of esters can be significantly enhanced under microwave irradiation, a principle applicable to the final ester group in the target molecule. organic-chemistry.org
Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and straightforward scalability. thieme-connect.comuc.pt This methodology is particularly well-suited for the multi-step synthesis of pharmaceutical intermediates and other fine chemicals, including complex heterocyclic compounds. uc.ptpharmtech.com
In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where they mix and react. The precise control over temperature, pressure, and residence time can lead to higher yields and purities. For the synthesis of this compound, a multi-step sequence could be designed where intermediates are generated and consumed in a continuous stream, obviating the need for isolation and purification at each stage.
Key advantages of a flow chemistry approach for this synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.
Improved Reproducibility and Scalability: Once a flow process is optimized, it can be scaled up by simply running the system for a longer duration or by using parallel reactor lines.
Integration of Automation: Flow systems can be readily automated for process monitoring and control, ensuring consistent product quality.
Researchers at Virginia Commonwealth University have demonstrated the successful application of flow reactors in streamlining the manufacturing process for pyridine compounds, achieving a significant increase in yield and a reduction in production steps. vcu.edu A similar approach could be envisioned for this compound, potentially combining several synthetic steps into a single, continuous operation.
Process Optimization for Industrial Scale-Up
The transition from a laboratory-scale synthesis to industrial production necessitates a thorough process optimization to ensure economic viability, safety, and robustness. pharmtech.com For this compound, this would involve a critical evaluation of each synthetic step with a focus on several key areas.
Core Principles of Process Optimization:
Parameter Optimization: A systematic study of reaction parameters such as temperature, pressure, concentration, and catalyst loading is crucial. Methodologies like Design of Experiments (DoE) can be employed to efficiently identify the optimal conditions for maximizing yield and minimizing impurities. The optimization of vapor phase pyridine synthesis using response surface methodology is an example of such a systematic approach. ku.ac.aeresearchgate.net
Safety and Environmental Impact: A scalable process must be inherently safe. This includes avoiding hazardous reagents and solvents, controlling exotherms, and minimizing waste generation. The principles of green chemistry are increasingly important in modern chemical manufacturing. nih.govafricanjournalofbiomedicalresearch.com
The following table outlines key considerations for the industrial scale-up of a hypothetical synthesis of this compound:
| Optimization Area | Specific Considerations for this compound Synthesis |
|---|---|
| Starting Materials | Sourcing of a cost-effective and readily available substituted pyridine precursor. |
| Reagents and Catalysts | Minimizing the use of expensive noble metal catalysts; exploring recyclable catalysts. |
| Solvent Selection | Using environmentally benign solvents; implementing solvent recycling programs. |
| Reaction Conditions | Optimizing temperature and pressure to minimize energy consumption; ensuring effective heat transfer in large reactors. |
| Work-up and Purification | Developing efficient extraction and crystallization procedures to avoid chromatography on a large scale. |
By integrating advanced techniques like microwave synthesis and flow chemistry with rigorous process optimization, the large-scale production of this compound can be achieved in an efficient, safe, and economically viable manner.
Reactivity and Chemical Transformations of Ethyl 5 Amino 3 Methoxypicolinate
Reactions Involving the Amino Group
The amino group at the 5-position of the pyridine (B92270) ring is a key site for a range of chemical modifications, including acylation, condensation, and diazotization reactions. These transformations are fundamental in creating new amide, imine, and other heterocyclic systems.
Amidation and Acylation Reactions
The primary amino group of ethyl 5-amino-3-methoxypicolinate readily undergoes acylation with various acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. These reactions lead to the formation of the corresponding amides, which are important intermediates in the synthesis of biologically active compounds.
The reaction with acyl chlorides is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Similarly, acylation with acid anhydrides can be performed with or without a catalyst, often by heating the reactants together. For direct amidation with carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate the formation of the amide bond.
| Acylating Agent | Reagent/Catalyst | Product |
| Acetyl Chloride | Triethylamine | Ethyl 5-acetamido-3-methoxypicolinate |
| Benzoic Anhydride | Heat | Ethyl 5-benzamido-3-methoxypicolinate |
| Propanoic Acid | EDC/HOBt | Ethyl 5-propanamido-3-methoxypicolinate |
Condensation and Cycloaddition Reactions
The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
For instance, condensation with an aromatic aldehyde in the presence of an acid catalyst can yield the corresponding N-arylmethylidene derivative. Furthermore, the amino group, in conjunction with the pyridine nitrogen, can influence the reactivity of the molecule in cycloaddition reactions, although specific examples for this compound are not extensively documented. The general principle involves the formation of new heterocyclic rings by reacting with suitable dienophiles or dipolarophiles. Three-component condensation reactions involving an aldehyde and a β-dicarbonyl compound are also plausible, potentially leading to the formation of fused pyridine systems. researchgate.netnih.gov
| Reactant | Conditions | Product |
| Benzaldehyde | Acetic acid, heat | Ethyl 5-(benzylideneamino)-3-methoxypicolinate |
| Acetone | p-Toluenesulfonic acid | Ethyl 5-(isopropylideneamino)-3-methoxypicolinate |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) at low temperatures. masterorganicchemistry.com This diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.com
These reactions allow for the replacement of the amino group with a wide range of other functional groups. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide yields the corresponding 5-chloro, 5-bromo, or 5-cyano derivatives, respectively. masterorganicchemistry.com Heating the diazonium salt solution can introduce a hydroxyl group, and reaction with fluoroboric acid followed by heating (the Schiemann reaction) can install a fluorine atom. masterorganicchemistry.com
| Reaction | Reagent | Product |
| Sandmeyer | CuCl | Ethyl 5-chloro-3-methoxypicolinate |
| Sandmeyer | CuBr | Ethyl 5-bromo-3-methoxypicolinate |
| Sandmeyer | CuCN | Ethyl 5-cyano-3-methoxypicolinate |
| Schiemann | HBF4, heat | Ethyl 5-fluoro-3-methoxypicolinate |
| Hydrolysis | H2O, heat | Ethyl 5-hydroxy-3-methoxypicolinate |
Ester Moiety Transformations
The ethyl ester group at the 3-position of the pyridine ring provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis to Picolinic Acid Derivatives
The ethyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-amino-3-methoxypicolinic acid.
Basic hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium.
| Conditions | Product |
| NaOH(aq), heat; then HCl(aq) | 5-Amino-3-methoxypicolinic acid |
| H2SO4(aq), heat | 5-Amino-3-methoxypicolinic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is typically driven towards the desired product by using the alcohol as the solvent.
Base-catalyzed transesterification involves the use of a catalytic amount of a base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). This method is generally faster and proceeds under milder conditions than the acid-catalyzed counterpart.
| Alcohol | Catalyst | Product |
| Methanol | H2SO4 | Mthis compound |
| Isopropanol | Sodium isopropoxide | Isopropyl 5-amino-3-methoxypicolinate |
| Benzyl alcohol | p-Toluenesulfonic acid | Benzyl 5-amino-3-methoxypicolinate |
Amidation with Primary and Secondary Amines
The ester group of this compound can undergo amidation reactions with primary and secondary amines to form the corresponding amide derivatives. This transformation is a common method for modifying the carboxylic acid functionality and is often employed in the synthesis of biologically active molecules. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester.
The reactivity of the ester towards amidation can be influenced by the electronic nature of the pyridine ring and its substituents. The amino and methoxy (B1213986) groups are electron-donating, which can slightly decrease the electrophilicity of the ester carbonyl, potentially requiring more forcing conditions or the use of coupling agents to facilitate the reaction.
Several methods can be employed for the amidation of esters, including direct reaction with an amine, often at elevated temperatures, or the use of catalysts such as Lewis acids. nih.gov Common coupling reagents used for amide bond formation from carboxylic acids and amines, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA), can also be adapted for the direct amidation of esters, although this is less common. nih.gov The choice of method depends on the specific amine and the desired reaction conditions.
A general scheme for the amidation of this compound is presented below:
Table 1: General Amidation Reaction
| Reactant | Reagent | Product |
| This compound | Primary or Secondary Amine (R1R2NH) | N-substituted 5-amino-3-methoxypicolinamide |
R1 and R2 can be hydrogen, alkyl, or aryl groups.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino and methoxy groups can influence the regioselectivity and feasibility of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution.
The directing effects of the substituents on the pyridine ring determine the position of incoming electrophiles or nucleophiles. masterorganicchemistry.com The amino group at the 5-position and the methoxy group at the 3-position are both ortho-, para-directing activators in electrophilic aromatic substitution. youtube.com However, in the context of the pyridine ring, the positions ortho and para to the ring nitrogen are C2, C4, and C6.
Amino group (at C5): This is a strong activating group and directs electrophiles to the positions ortho and para to itself. In this case, the ortho positions are C4 and C6, and the para position is C2.
Methoxy group (at C3): This is also an activating group, directing electrophiles to its ortho (C2 and C4) and para (C5) positions.
Ethyl carboxylate group (at C2): This is a deactivating group and a meta-director.
The combined electronic effects of these substituents, along with the inherent reactivity of the pyridine ring, will dictate the outcome of substitution reactions. The positions most activated towards electrophilic attack would likely be C4 and C6, due to the concerted directing effects of the amino and methoxy groups.
Halogenation of pyridine rings can be challenging due to the ring's deactivation. However, the presence of activating groups like the amino and methoxy substituents on this compound can facilitate this reaction. Halogenation would be expected to occur at the most electron-rich positions of the ring.
Research on similar substituted pyridines and other aromatic systems provides insights into potential outcomes. For instance, the halogenation of N-substituted (–)-cytisine derivatives, which also contain an amino-like nitrogen within a ring structure, has been shown to have low regioselectivity. researchgate.net In the case of this compound, the positions at C4 and C6 are the most likely sites for halogenation due to the activating effects of the adjacent amino and methoxy groups.
Table 2: Potential Halogenation Products
| Reagent | Potential Product(s) |
| X₂ (e.g., Br₂, Cl₂) | Ethyl 5-amino-4-halo-3-methoxypicolinate and/or Ethyl 5-amino-6-halo-3-methoxypicolinate |
The exact regioselectivity would need to be determined experimentally.
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The pyridine ring itself is resistant to these reactions, often requiring harsh conditions. However, the activating amino and methoxy groups on this compound could enable these transformations under more controlled conditions.
Synthetic approaches to amino derivatives of methylcytisine have involved nitration followed by reduction. researchgate.net This suggests that nitration of an activated pyridine system is feasible. For this compound, nitration would be expected to occur at the C4 or C6 positions. It's important to note that the amino group may need to be protected to prevent oxidation under strong nitrating conditions.
Sulfonation of pyridines is also generally difficult. The reaction conditions for sulfonation are often harsh and could lead to decomposition of the starting material.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it would typically first need to be halogenated to introduce a suitable handle for coupling.
Once a halogen atom (e.g., Br or I) is introduced onto the pyridine ring of this compound, it can serve as a substrate for various cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic rings. nih.gov
Stille Coupling: This reaction uses an organotin compound as the coupling partner with a halide, catalyzed by palladium. It offers a broad substrate scope and tolerance to many functional groups.
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgresearchgate.netchemrxiv.org A halogenated version of the title compound could be reacted with various alkynes to introduce alkynyl substituents.
Heck Coupling: This reaction involves the coupling of an alkene with an aryl or vinyl halide under palladium catalysis. This would allow for the introduction of alkenyl groups onto the pyridine ring.
The general scheme for these coupling reactions would involve the reaction of a halogenated this compound with the appropriate coupling partner under catalytic conditions.
Table 3: Potential Cross-Coupling Reactions of Halogenated this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Ar-B(OR)₂ | Pd catalyst, Base | Arylated or Heteroarylated derivative |
| Stille | Ar-Sn(Alkyl)₃ | Pd catalyst | Arylated or Heteroarylated derivative |
| Sonogashira | R-C≡CH | Pd catalyst, Cu co-catalyst | Alkynylated derivative |
| Heck | Alkene | Pd catalyst, Base | Alkenylated derivative |
Ar represents an aryl or heteroaryl group. R represents hydrogen, alkyl, or aryl.
Chan-Lam Type Couplings
The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.org This reaction typically involves the coupling of an amine or alcohol with a boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, which can be atmospheric oxygen. nrochemistry.comorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org
The primary amino group at the C5 position of this compound makes it a suitable nucleophilic partner for Chan-Lam N-arylation. By reacting with various arylboronic acids, a library of N-aryl-5-aminopicolinate derivatives could be synthesized. The general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired C-N bond and a Cu(I) species. wikipedia.org The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II). nrochemistry.com
For instance, the coupling of an aminopyridine with a phenylboronic acid derivative would yield the corresponding N-phenylpyridine. Research has shown that 3-aminopyridine (B143674) can effectively undergo N-arylation. rsc.org This suggests a high potential for the successful application of this methodology to this compound.
Table 1: Representative Chan-Lam N-Arylation of Amines
| Amine Substrate | Boronic Acid | Copper Source | Base | Solvent | Product | Yield (%) |
| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ | DIPEA | DMSO | N-(p-tolyl)pyridin-2-amine | Not specified |
| Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 1-Phenyl-1H-imidazole | 93 |
| Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | Diphenylamine | Good |
This table presents examples of Chan-Lam couplings with various amines to illustrate the general applicability of the reaction. Specific yields for this compound would require experimental validation.
Other Metal-Mediated Functionalizations (e.g., copper reagents in allylic substitution)
Beyond Chan-Lam couplings, the amino group of this compound can participate in other metal-mediated transformations. A notable example is the copper-catalyzed allylic substitution. These reactions are distinct for their high regioselectivity, typically favoring the γ-substituted product when using "hard" nucleophiles like Grignard reagents. wikipedia.org However, recent developments have expanded the scope to include "soft" nucleophiles such as amines. acs.org
In a potential reaction, the 5-amino group of the title compound could act as a nucleophile, attacking an allylic substrate in the presence of a copper catalyst. The mechanism generally proceeds through the coordination of a Cu(I) species to the olefin of the allylic substrate, followed by oxidative addition to form a Cu(III)-allyl intermediate. wikipedia.org Nucleophilic attack and subsequent reductive elimination would yield the N-allylated product.
Recent studies have demonstrated copper-catalyzed yne-allylic substitutions using various amines as nucleophiles, leading to the formation of functionalized enynes. acs.orgbeilstein-journals.org This indicates that this compound could potentially be a viable substrate for such transformations, allowing for the introduction of allylic side chains.
Table 2: Examples of Copper-Catalyzed Allylic Amination
| Allylic Substrate | Amine Nucleophile | Copper Catalyst | Ligand | Product Type |
| Allylic phosphate | Secondary amines | Cu(I) | Chiral phosphoramidite | Chiral allylic amines |
| Allylic ether | Diorganozinc reagents | Cu(I) | Peptide-based | Chiral α-allylboronate |
| Racemic allylic phosphate | sp³-hybridized carbon nucleophiles | Cu(I) | Chiral | Chiral alkylboronates |
This table showcases the diversity of copper-catalyzed allylic substitutions. The application to this compound would be a novel extension of this methodology.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and a pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These annulated structures are of significant interest in medicinal chemistry and materials science.
Synthesis of Naphthyridine Derivatives
Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms. The 2,7-naphthyridine (B1199556) skeleton, for example, is found in various biologically active molecules. nih.gov Syntheses of naphthyridine rings often involve the cyclization of appropriately substituted pyridine derivatives.
Starting from this compound, a potential route to a 2,7-naphthyridine derivative could involve a reaction sequence where the amino group acts as a nucleophile to initiate ring closure. For instance, a reaction analogous to the Skraup synthesis, which typically uses glycerol (B35011) and an oxidizing agent, or a related cyclization with a 1,3-dicarbonyl compound could be envisioned. While specific examples starting from the title compound are not documented, the general strategy of building a second ring onto a 3-aminopyridine core is well-established. orgsyn.org
Formation of Thienopyridine Scaffolds
Thienopyridines are another important class of fused heterocycles, with many derivatives exhibiting a range of pharmacological activities, including antiplatelet and anticancer effects. mdpi.comresearchgate.net The synthesis of thienopyridines can often be achieved by constructing a thiophene (B33073) ring onto a pre-existing pyridine core.
A plausible route starting from this compound could involve the conversion of the aminopyridine to a pyridinethione, followed by reaction with an α-halo carbonyl compound or a related substrate (a Gewald-type reaction). Alternatively, direct reaction of the aminopyridine with reagents that can provide the necessary three-carbon thiophene backbone could lead to the formation of a thieno[2,3-b]pyridine (B153569) system. abertay.ac.uk Several methods have been reported for the synthesis of thienopyridines from aminopyridine precursors, highlighting the feasibility of this approach. nih.govsci-hub.ru
Table 3: General Approaches to Thienopyridine Synthesis
| Starting Material Type | Reagents | Product Type |
| 3-Aminopyridine derivative | α-Oxoketene dithioacetal | Thieno[2,3-b]pyridine |
| 2-Chloronicotinonitrile | Sulfur, Malononitrile | Thieno[2,3-b]pyridine |
| 3-Cyanopyridine-2(1H)-thione | Halogenated active methylene (B1212753) compounds | Thieno[2,3-b]pyridine |
This table outlines established synthetic strategies for thienopyridines that could potentially be adapted for this compound.
Other Annulated Pyridine Systems
The reactivity of the 5-amino group allows for the construction of various other fused heterocyclic systems. For example, reaction with appropriate 1,3-dielectrophiles can lead to the formation of five- or six-membered rings fused to the pyridine core. One such system is the pyrazolo[1,5-a]pyridine (B1195680) scaffold. The synthesis of these compounds can be achieved by reacting an N-aminopyridinium salt with an alkyne, or by the reaction of an aminopyridine with a reagent that can form the pyrazole (B372694) ring. The synthesis of N-aminopyridinium salts can be accomplished by treating the pyridine derivative with reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov Subsequent reaction with a suitable partner would lead to the desired fused system.
Rearrangement Processes (e.g., Dimroth Rearrangement in analogous systems)
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic heteroatoms exchange positions. wikipedia.org This rearrangement is particularly common in nitrogen-containing heterocycles such as 1,2,3-triazoles and certain pyrimidine (B1678525) derivatives. wikipedia.orgnih.gov The reaction typically proceeds through a ring-opening/ring-closing mechanism, often facilitated by acid, base, heat, or light. beilstein-journals.orgnih.gov
While this compound itself is not expected to undergo a classical Dimroth rearrangement, derivatives that could be synthesized from it might be susceptible to this transformation. For example, if the aminopyridine moiety is used to construct a fused system like an imidazo[1,2-a]pyrimidine (B1208166) or a acs.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine, these resulting structures could undergo a Dimroth rearrangement under appropriate conditions. beilstein-journals.org
The rearrangement in these systems involves nucleophilic attack (often by water or hydroxide) at an electrophilic carbon, leading to the opening of one of the heterocyclic rings. wikipedia.org After bond rotation, a new ring closure occurs, resulting in a thermodynamically more stable isomer. The feasibility and outcome of the rearrangement are highly dependent on the specific heterocyclic system and the nature of its substituents. For instance, in the synthesis of acs.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines, the initially formed acs.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine isomers often rearrange in situ to the more stable [1,5-c] system. beilstein-journals.org This highlights the importance of considering such rearrangements when designing synthetic routes to complex heterocyclic targets derived from aminopyridines. tandfonline.com
Advanced Spectroscopic and Structural Characterization of Ethyl 5 Amino 3 Methoxypicolinate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a fundamental tool for the identification of functional groups within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For Ethyl 5-amino-3-methoxypicolinate, an FT-IR spectrum would be expected to show characteristic absorption bands for its constituent functional groups.
A hypothetical FT-IR data table for this compound would include the following key vibrational modes:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| Amino (N-H) | 3500-3300 | Symmetric and asymmetric stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (ethyl & methoxy) | 3000-2850 | Stretching |
| Ester Carbonyl (C=O) | 1750-1735 | Stretching |
| Aromatic C=C and C=N | 1600-1450 | Ring stretching |
| C-O (ester and ether) | 1300-1000 | Stretching |
| Amino (N-H) | 1650-1580 | Bending |
Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While no specific Raman data for this compound is available, this technique would be particularly useful for observing the vibrations of the pyridine (B92270) ring and the C-C backbone, which often give strong Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of an organic molecule in solution.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the methoxy (B1213986) group, the amino group, and the aromatic protons on the pyridine ring.
A hypothetical ¹H NMR data table would look as follows:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | 3H |
| Ethyl (-OCH₂CH₃) | ~4.3 | Quartet (q) | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| Amino (-NH₂) | Broad singlet | Singlet (s) | 2H |
| Aromatic-H (on pyridine ring) | ~7.0-8.0 | Doublet (d) | 1H |
| Aromatic-H (on pyridine ring) | ~7.0-8.0 | Doublet (d) | 1H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
A hypothetical ¹³C NMR data table is presented below:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂CH₃) | ~14 |
| Ethyl (-OCH₂CH₃) | ~61 |
| Methoxy (-OCH₃) | ~56 |
| Aromatic C-NH₂ | ~140-150 |
| Aromatic C-OCH₃ | ~155-165 |
| Aromatic C-COOEt | ~120-130 |
| Aromatic C-H | ~110-130 |
| Aromatic C (quaternary) | ~130-140 |
| Ester Carbonyl (C=O) | ~165-175 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
In the absence of publicly available experimental data, the detailed structural characterization of this compound remains to be reported. The spectroscopic methods outlined above represent the standard analytical workflow that would be necessary to fully elucidate and confirm its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides invaluable information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can be used to deduce its structure.
The molecular ion peak (M⁺) would be expected, although it might be of low intensity due to extensive fragmentation. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. For this compound, this would correspond to the loss of the ethoxy radical (•OCH2CH3) or the ethyl group (•CH2CH3), followed by the loss of carbon monoxide (CO). The formation of a stable acylium ion is a common feature in the mass spectra of esters. ucalgary.ca The presence of the amino and methoxy groups on the pyridine ring would also influence the fragmentation, potentially leading to the loss of small neutral molecules like formaldehyde (B43269) (CH2O) from the methoxy group or hydrogen cyanide (HCN) from the pyridine ring. The fragmentation of aromatic amines can also proceed via pathways involving the amino group. libretexts.org
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| Predicted Fragment Ion | Proposed Neutral Loss | Notes |
| [M - C2H5]⁺ | Loss of ethyl radical | Cleavage of the ethyl group from the ester. |
| [M - OC2H5]⁺ | Loss of ethoxy radical | Cleavage of the ethoxy group, forming an acylium ion. |
| [M - C2H5O - CO]⁺ | Loss of ethoxy radical and carbon monoxide | Subsequent fragmentation of the acylium ion. |
| [M - CH3]⁺ | Loss of methyl radical | From the methoxy group. |
| [M - CH2O]⁺ | Loss of formaldehyde | Rearrangement and loss from the methoxy group. |
This table is predictive and based on general fragmentation patterns of related functional groups.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. Given the presence of the basic amino group and the pyridine nitrogen, this compound is expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode of ESI-MS. researchgate.net The high polarity imparted by the amino and ester functionalities further enhances its suitability for ESI analysis.
In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to promote protonation. The resulting spectrum would likely be dominated by the [M+H]⁺ ion, providing a clear indication of the molecular weight. The study of aminopyridine derivatives by ESI-MS confirms their propensity to be readily protonated. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C9H12N2O3), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its elemental composition.
The ability to obtain accurate masses is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. While specific HRMS data for the target compound was not found, it is a standard technique for the definitive characterization of new chemical entities.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (typically the protonated molecule, [M+H]⁺, from ESI) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule.
For the [M+H]⁺ ion of this compound, fragmentation would likely be initiated at the most labile bonds. The fragmentation of protonated amino acids and their derivatives often involves the loss of small neutral molecules. Current time information in Bangalore, IN. Predicted fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of ethylene (B1197577) (C2H4) from the ethyl ester group via a McLafferty-type rearrangement if sterically feasible, or the loss of ethanol (B145695) (C2H5OH). The loss of carbon monoxide (CO) from the protonated ester is also a common fragmentation pathway. The stability of the pyridine ring would likely mean that ring-opening fragmentation would require higher collision energies.
Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Predicted Product Ion | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - C2H4]⁺ | Loss of ethylene |
| [M+H]⁺ | [M+H - C2H5OH]⁺ | Loss of ethanol |
| [M+H]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H]⁺ | [M+H - CH3OH]⁺ | Loss of methanol |
This table is predictive and based on the fragmentation of similar protonated molecules.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the substituted pyridine ring and the ester carbonyl group. The pyridine ring, being an aromatic system, will exhibit strong π→π* transitions. The presence of the electron-donating amino and methoxy groups, and the electron-withdrawing ethyl carboxylate group will influence the position and intensity of these absorption bands.
In general, esters exhibit a weak n→π* transition for the carbonyl group at longer wavelengths and a strong π→π* transition at shorter wavelengths. ucalgary.ca For simple esters, the n→π* transition is often observed around 207 nm. ucalgary.ca The aromatic system of the pyridine ring will have more intense π→π* absorptions, which are likely to be red-shifted (shifted to longer wavelengths) due to the auxochromic effects of the amino and methoxy substituents. The UV-Vis spectra of some diterpene esters show absorption maxima in the range of 240 nm and also between 275-290 nm. researchgate.net It is plausible that this compound would exhibit characteristic absorption maxima within a similar region, reflecting the conjugated system of the molecule.
Table 3: Predicted Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region |
| π→π | Substituted Pyridine Ring | ~230-300 nm |
| n→π | Carbonyl Group (Ester) | ~200-220 nm |
| n→π* | Pyridine Nitrogen | Longer wavelength, often overlapped |
This table is predictive and based on the electronic transitions of analogous chromophores.
Fluorescence and Luminescence Properties
Currently, there is no publicly available scientific literature detailing the specific fluorescence and luminescence properties of this compound. The emission and excitation spectra, quantum yields, and excited-state lifetimes have not been reported.
X-ray Crystallography for Solid-State Structure Determination
Detailed crystallographic data for this compound is not available in open-access crystallographic databases or published literature.
Single Crystal X-ray Diffraction
Specific single-crystal X-ray diffraction data for this compound, including unit cell dimensions, space group, and atomic coordinates, has not been reported. While studies on related picolinate (B1231196) derivatives have been conducted, this particular compound has not been characterized by this method in available literature.
Powder X-ray Diffraction (PXRD)
A characteristic powder X-ray diffraction pattern for this compound is not available in the public domain. This information is crucial for identifying the compound in a polycrystalline form and for quality control purposes.
Elemental Analysis (CHN)
Experimentally determined elemental analysis data (Carbon, Hydrogen, Nitrogen content) for this compound is not present in the surveyed scientific literature. Theoretical values can be calculated from its molecular formula, C9H12N2O3, but experimental verification is not published.
Ethyl 5 Amino 3 Methoxypicolinate As a Synthetic Building Block and Precursor
Role in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive functional groups on the pyridine (B92270) core of ethyl 5-amino-3-methoxypicolinate makes it an ideal starting material for the construction of more elaborate heterocyclic structures. The amino group provides a nucleophilic center, while the ester and methoxy (B1213986) groups can be manipulated to facilitate cyclization reactions and the introduction of further molecular diversity.
Precursor for Advanced Pyridine Derivatives
This compound serves as a key intermediate in the synthesis of a variety of advanced pyridine derivatives. The amino group can be readily acylated, alkylated, or diazotized, providing access to a wide array of substituted picolinates. These transformations are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the amino group can be converted to other functionalities, leading to the formation of thieno[2,3-b]pyridines, which are known to possess anti-proliferative activity. mdpi.com The general strategy often involves the reaction of the amino group with suitable electrophiles to introduce new side chains or to initiate cyclization processes.
Scaffold for Annulated and Fused Ring Systems
The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a prime candidate for the construction of annulated and fused heterocyclic systems. Through intramolecular cyclization reactions, the amino group can react with the ester functionality, or with other introduced moieties, to form new rings fused to the pyridine core. memphis.edu This approach has been utilized in the synthesis of various bicyclic and polycyclic heteroaromatic compounds. For example, similar amino-ester compounds can undergo condensation reactions with suitable partners to form fused systems like pyrimido[4',5':4,5]thieno[2,3-b]pyridines. nih.gov The specific reaction conditions and the choice of reagents dictate the nature of the resulting fused ring system.
Application in Solid-Phase Organic Synthesis (SPOS)
While the use of this compound in solid-phase organic synthesis (SPOS) is not extensively documented in publicly available literature, its structural features suggest potential applicability. In SPOS, molecules are assembled on a solid support, which simplifies purification and allows for the rapid synthesis of large libraries of compounds. google.comnih.gov The amino group of this compound could be anchored to a suitable resin, allowing for the subsequent elaboration of the molecule. nih.govgoogle.com The ester group could then be hydrolyzed and coupled with other building blocks, or the pyridine ring could be further functionalized. This would enable the generation of a diverse range of compounds attached to the solid support, which could then be cleaved to yield the final products. The principles of Fmoc-based solid-phase peptide synthesis provide a framework for how such a strategy could be implemented. nih.gov
Precursor to Picolinate (B1231196) Ligands in Coordination Chemistry
The picolinate moiety is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. This compound can be readily converted into its corresponding picolinic acid, which can then act as a versatile ligand.
Formation of Metal-Picolinate Complexes (e.g., transition metals, lanthanoids)
The hydrolysis of the ethyl ester in this compound yields 5-amino-3-methoxypicolinic acid. This picolinic acid derivative can then coordinate to various metal ions, including transition metals and lanthanoids, to form metal-picolinate complexes. sysrevpharm.orgresearchgate.netnih.gov The synthesis of these complexes is typically achieved by reacting the picolinic acid ligand with a suitable metal salt in an appropriate solvent. jddtonline.info The resulting complexes can exhibit a variety of coordination geometries and stoichiometries depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. researchgate.net
Design and Synthesis of Picolinate-Based Derivatives for Materials Science Applications (e.g., luminescent materials, catalysts)
Picolinate-based ligands, in general, are widely utilized in the construction of coordination polymers and metal-organic frameworks (MOFs) with applications in luminescence and catalysis. The picolinate moiety acts as an effective chelating agent for a variety of metal ions, and its rigid structure is suitable for building robust frameworks. These frameworks can incorporate metal ions, such as lanthanides, to create luminescent materials where the picolinate ligand functions as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. Similarly, picolinate-based structures can host catalytically active metal sites for various chemical transformations.
However, a detailed review of scientific databases and chemical literature reveals a lack of specific studies detailing the use of This compound as the primary building block for creating such luminescent materials or catalysts. While its analogue, ethyl 5-amino-3-chloropicolinate, can be converted to this compound via a nucleophilic substitution reaction with sodium methoxide (B1231860), the subsequent use of the methoxy derivative in materials science is not documented. Research in this area tends to focus on other substituted picolinic acids and their esters, which are selected based on the desired electronic properties and coordination geometry for specific applications.
There are currently no detailed research findings or data tables in the accessible literature that describe the synthesis, structure, or performance of luminescent or catalytic materials derived directly from this compound.
Development of Chiral Auxiliaries and Reagents Derived from Picolinates
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. An effective chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is typically removed for reuse. Common examples of successful chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine.
The development of new chiral auxiliaries from readily available and structurally rigid starting materials is an ongoing area of chemical research. Picolinate structures, with their defined geometry, could theoretically serve as scaffolds for new chiral auxiliaries.
Despite this potential, there is no specific mention in the scientific literature of This compound being developed or used as a chiral auxiliary or as a precursor for a chiral reagent. The synthesis of chiral molecules requires the introduction of a stereogenic center, and while the this compound molecule could be modified to become chiral, no such derivatives or their applications in asymmetric synthesis have been reported. Therefore, no research findings or data on their performance (e.g., diastereomeric excess, yield) can be provided.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 5-amino-3-methoxypicolinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves functionalization of a pyridine precursor. For example, analogous to Ethyl 5-amino-4-hydroxypicolinate, one route may start with 3-methoxypicolinic acid reacting with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ester intermediate, followed by amination . Key optimization variables include:
- Temperature : Lower temperatures (0–5°C) during esterification reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DCM or THF) improve reagent solubility.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
Yield improvements (e.g., from 60% to 75%) can be achieved via controlled reagent stoichiometry and inert atmosphere conditions.
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons as a singlet at δ 3.8–4.0 ppm and aromatic protons in the pyridine ring (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and methoxy carbon (δ 55–60 ppm).
- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ at m/z 197.2 (C₉H₁₂N₂O₃).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution and identify reactive sites. For example:
- Electrostatic Potential Surfaces : Highlight nucleophilic attack susceptibility at the ester carbonyl or amino group.
- Transition State Analysis : Simulate activation energies for substitution pathways (e.g., methoxy vs. amino group reactivity).
Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis or NMR) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Systematic Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Variable Isolation : Test derivatives against isogenic cell lines to eliminate genetic variability.
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding factors (e.g., solvent choice, concentration ranges).
Example: Discrepancies in IC₅₀ values may arise from dimethyl sulfoxide (DMSO) solvent effects on cell permeability .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Use X-ray crystallography or molecular docking to assess spatial hindrance near the amino group.
- Electronic Profiling : Ultraviolet-Visible (UV-Vis) spectroscopy can track charge-transfer interactions with transition metal catalysts (e.g., Pd(PPh₃)₄).
Example: The methoxy group’s electron-donating nature may enhance oxidative addition efficiency in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
